6-Ethyl-4-phenylchroman-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

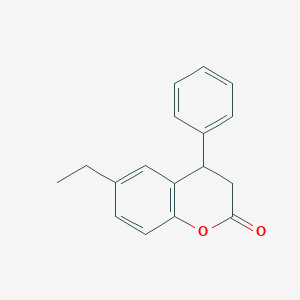

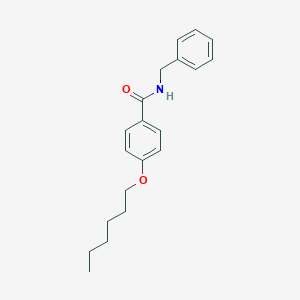

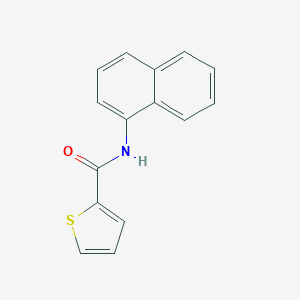

6-Ethyl-4-phenylchroman-2-one is a heterobicyclic compound that is used as a building block in medicinal chemistry . It has an empirical formula of C17H16O2 and a molecular weight of 252.31 . The structure of 6-Ethyl-4-phenylchroman-2-one is a fusion of a benzene nucleus with a dihydropyran .

Molecular Structure Analysis

The molecular structure of 6-Ethyl-4-phenylchroman-2-one consists of a benzene nucleus fused with a dihydropyran . The absence of a double bond between C-2 and C-3 in chromanone distinguishes it from chromone .Physical And Chemical Properties Analysis

6-Ethyl-4-phenylchroman-2-one is a solid compound . Its empirical formula is C17H16O2, and it has a molecular weight of 252.31 .科学的研究の応用

Chemical Synthesis and Reactions

6-Ethyl-4-phenylchroman-2-one and its derivatives are significant in chemical synthesis and reactions. The research conducted by Zhu, Lan, and Kwon (2003) highlights the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, a reaction that emphasizes the significance of ethyl derivatives in regioselective synthesis and diastereoselectivity (Zhu et al., 2003). Fernandes and colleagues (2016) further support the chemical versatility of this compound through their work on novel 6-aryl/heteroaryl-4-oxo-4H-chromene-2-carboxylic ethyl esters, showcasing the chromone scaffold's ability to bind to multiple targets and its use in drug discovery and library design (Fernandes et al., 2016).

Solvatochromism Studies

Tada, Novaki, and Seoud (2000) investigated the solvatochromic behavior of related compounds, demonstrating the role of molecular structures like 6-Ethyl-4-phenylchroman-2-one in understanding solvent interactions and polarity, which is pivotal in fields like photochemistry and molecular electronics (Tada, Novaki, & Seoud, 2000).

Pharmacological Research

In pharmacological research, Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor related to 6-Ethyl-4-phenylchroman-2-one, marking its significance in the development of therapeutic agents and pharmacological research tools (Croston et al., 2002).

Crystallography and Molecular Structure Studies

The compound's derivatives also find importance in crystallography and molecular structure studies. Sambyal et al. (2011) and Kaur et al. (2012) utilized derivatives of 6-Ethyl-4-phenylchroman-2-one to analyze crystal structures, shedding light on molecular conformations and interactions which are crucial in material science and drug design (Sambyal et al., 2011), (Kaur et al., 2012).

特性

IUPAC Name |

6-ethyl-4-phenyl-3,4-dihydrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMJVGHAHFCJIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-phenylchroman-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B394781.png)

![N'-benzylidene-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B394786.png)

amino]benzoic acid](/img/structure/B394789.png)

![N-dibenzo[b,d]furan-3-ylpentanamide](/img/structure/B394791.png)

![2-{4-Nitrophenyl}-2-oxoethyl 2'-nitro[1,1'-biphenyl]-2-carboxylate](/img/structure/B394794.png)

![N-(2-bromophenyl)-2-({[(4-chloroanilino)carbonyl]oxy}imino)acetamide](/img/structure/B394796.png)